Phenylmercuric stearate

Übersicht

Beschreibung

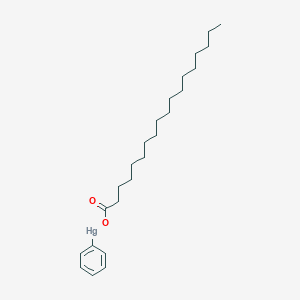

Phenylmercuric stearate is an organomercury compound with the chemical formula C24H40HgO2. It is a derivative of stearic acid and phenylmercury, known for its antimicrobial properties. This compound is used in various industrial and medical applications due to its ability to inhibit the growth of bacteria and fungi .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenylmercuric stearate can be synthesized by reacting phenylmercuric acetate with stearic acid. The reaction typically involves heating the reactants in an organic solvent such as benzene or toluene. The reaction proceeds as follows: [ \text{C}_6\text{H}5\text{HgOCOCH}3 + \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{C}6\text{H}5\text{HgOCOC}{17}\text{H}{35} + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions: Phenylmercuric stearate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylmercuric oxide and stearic acid.

Reduction: It can be reduced to phenylmercury and stearic acid.

Substitution: It can undergo substitution reactions where the phenylmercuric group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed:

Oxidation: Phenylmercuric oxide and stearic acid.

Reduction: Phenylmercury and stearic acid.

Substitution: Depending on the nucleophile, different substituted products are formed.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Phenylmercuric stearate has been widely used as a fungicide and preservative in agricultural practices. Its effectiveness against various fungal pathogens has made it a common choice in crop protection.

Fungicidal Properties

- PMS is effective against a range of fungi affecting crops, particularly in post-harvest treatments. Research indicates that phenylmercuric compounds can significantly reduce the incidence of diseases such as apple scab and other fungal infections on fruits .

- A study conducted by Stone et al. (1957) demonstrated that phenylmercuric sprays applied to apples did not result in mercury residues exceeding 0.05 ppm, suggesting its safety for use in food crops .

Seed Treatment

- PMS is also utilized in seed treatments to protect against seed-borne pathogens. The application of phenylmercury compounds has been shown to enhance germination rates and overall plant vigor by minimizing disease pressure during early growth stages .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been explored for its antiseptic properties.

Topical Antiseptic

- PMS has been incorporated into formulations for topical antiseptics due to its bactericidal properties. It is particularly effective against gram-positive bacteria, making it suitable for use in wound care products .

Preservative in Pharmaceuticals

- The compound is also utilized as a preservative in various pharmaceutical formulations, helping to extend shelf life and prevent microbial contamination. Its ability to inhibit bacterial growth makes it valuable in liquid formulations where sterility is crucial .

Industrial Applications

This compound finds applications beyond agriculture and pharmaceuticals, particularly in industrial settings.

Plastic Stabilization

- PMS has been used as a stabilizer in the production of plastics, particularly polyvinyl chloride (PVC). Its role as a heat stabilizer helps maintain the integrity of the plastic during processing and end-use applications .

Textile Industry

- In the textile industry, PMS serves as a finishing agent that imparts water-repellent properties to fabrics. This application enhances the durability and functionality of textiles used in outdoor and industrial environments .

Toxicological Considerations

Despite its applications, this compound poses potential health risks due to mercury toxicity.

Toxicokinetics

- Studies have shown that organic mercury compounds like PMS are highly lipid-soluble and can be absorbed efficiently through oral exposure. This raises concerns regarding chronic exposure and potential bioaccumulation within biological systems .

- A two-year study on rats indicated adverse effects at low doses, including kidney damage and growth retardation, emphasizing the need for careful handling and regulation of phenylmercury compounds .

Case Study 1: Agricultural Use

A field trial was conducted to assess the effectiveness of PMS in controlling apple scab. The results indicated a significant reduction in disease incidence compared to untreated controls, with no detectable mercury residues above safety thresholds after application.

Case Study 2: Pharmaceutical Formulation

In a clinical trial evaluating a topical antiseptic containing PMS, patients showed improved healing rates with no adverse reactions reported. This underscores the compound's efficacy as an antiseptic agent while highlighting the importance of monitoring exposure levels.

Wirkmechanismus

Phenylmercuric stearate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. The phenylmercuric group interacts with thiol groups in proteins, leading to the inactivation of essential enzymes and disruption of cellular processes. This results in the inhibition of microbial growth and eventual cell death .

Vergleich Mit ähnlichen Verbindungen

Phenylmercuric acetate: Used as a preservative and disinfectant.

Phenylmercuric nitrate: Used as a preservative in pharmaceuticals.

Phenylmercuric borate: Used as an antimicrobial agent in cosmetics.

Comparison: Phenylmercuric stearate is unique due to its combination of phenylmercuric and stearic acid moieties, which provide both antimicrobial properties and compatibility with lipid-based formulations. This makes it particularly useful in applications where lipid solubility is important .

Biologische Aktivität

Phenylmercuric stearate is an organomercury compound that has garnered attention due to its biological activity and potential health risks. This article explores the compound's absorption, distribution, metabolism, excretion, and toxicological effects based on diverse research findings.

This compound is an organic mercury compound characterized by a phenyl group attached to a mercury atom, which is further linked to a stearate ion. Its structure allows it to be lipid-soluble, facilitating its absorption in biological systems.

Absorption and Distribution

Absorption Mechanisms:

- Phenylmercuric compounds are known for their high absorption rates, typically ranging from 90% to 100% via oral exposure. This absorption occurs primarily through the gastrointestinal tract, where they can bind to biological molecules such as proteins .

- Studies indicate that in rodents, phenylmercuric salts are rapidly absorbed; for instance, phenylmercuric acetate demonstrated complete absorption in mice and significant absorption in rats when administered in the diet .

Distribution:

- Once absorbed, these compounds distribute throughout the body, with significant accumulation in the kidneys and liver. The lipophilicity of these compounds contributes to their uniform distribution across tissues .

- In humans and animals, mercury levels in blood are reflective of tissue concentrations, indicating systemic exposure following absorption .

Metabolism and Excretion

Metabolic Pathways:

- The metabolism of phenylmercuric compounds is rapid. The benzene ring undergoes hydroxylation, leading to the release of inorganic divalent mercury .

- In studies involving intraperitoneal injections in rats, phenylmercuric acetate was quickly metabolized to inorganic mercury forms, emphasizing the transformation of organic mercury into more toxic inorganic species .

Excretion:

- Excretion primarily occurs via feces, with organic forms being converted to inorganic forms before elimination. This metabolic process highlights the potential for bioaccumulation and prolonged toxicity in biological systems .

Toxicological Effects

This compound exhibits several toxicological effects that have been documented through various studies:

Kidney Damage:

- Chronic exposure has been linked to kidney damage characterized by hypertrophy of the proximal convoluted tubules. In a study involving rats receiving low doses (0.5 ppm), significant kidney damage was observed at higher concentrations (≥2.5 ppm) .

Genotoxicity:

- Research indicates that phenylmercuric compounds can induce genotoxic effects. For instance, aneuploidy was observed in Drosophila melanogaster exposed to phenylmercuric acetate at concentrations as low as 0.32 mg/kg body weight .

- Increased sister chromatid exchange rates were noted in lymphocytes from children exposed to these compounds, suggesting potential long-term genetic implications .

Neurodevelopmental Effects:

- Exposure during critical developmental periods has been associated with neurodevelopmental deficits in children, including loss of IQ and learning impairments . These effects underscore the need for caution regarding exposure limits.

Case Studies and Research Findings

Several case studies highlight the adverse effects associated with phenylmercuric compounds:

| Study | Population | Findings |

|---|---|---|

| IARC (1993) | Workers exposed to phenylmercury | Increased incidence of chromosomal aberrations |

| NICNAS (1999) | Rats | Kidney damage observed at doses ≥2.5 ppm |

| Danish EPA (2013) | General population | Neurodevelopmental effects linked to methylmercury exposure |

Eigenschaften

IUPAC Name |

octadecanoyloxy(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-4-6-5-3-1;/h2-17H2,1H3,(H,19,20);1-5H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXFRQGYSLUIRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Hg]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40HgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-59-6 | |

| Record name | Mercury, (octadecanoato-O)phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmercuric stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmercury stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.